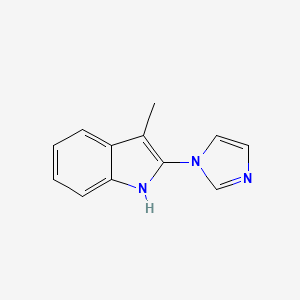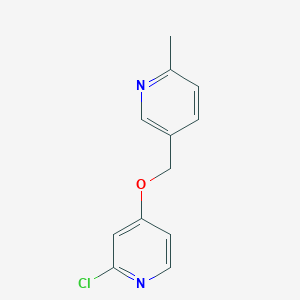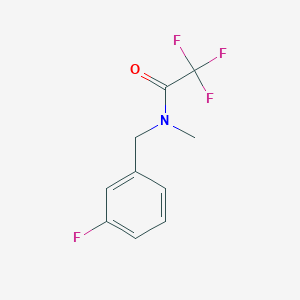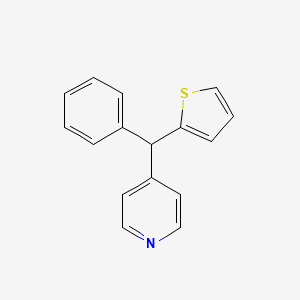
(S)-2-(Hydroxyamino)-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Hydroxyamino)-2-phenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a hydroxyl group, an amino group, and a phenyl group attached to the same carbon atom, making it an interesting molecule for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxyamino)-2-phenylethanol typically involves the reduction of nitro compounds or the aminohydroxylation of alkenes. One common method is the reduction of (S)-2-Nitro-2-Phenylethanol using reducing agents like hydrogen in the presence of a palladium catalyst or using sodium borohydride. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Hydroxyamino)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-Phenylacetaldehyde or 2-Phenylacetone.
Reduction: Formation of 2-Amino-2-Phenylethanol.
Substitution: Formation of 2-Halo-2-Phenylethanol derivatives.
Applications De Recherche Scientifique
(S)-2-(Hydroxyamino)-2-phenylethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of (S)-2-(Hydroxyamino)-2-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Hydroxyamino-2-Phenylethanol: The enantiomer of (S)-2-(Hydroxyamino)-2-phenylethanol, with similar chemical properties but different biological activities.
2-Amino-2-Phenylethanol: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Hydroxy-2-Phenylethanol:
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and amino groups, making it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(2S)-2-(hydroxyamino)-2-phenylethanol |
InChI |
InChI=1S/C8H11NO2/c10-6-8(9-11)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-/m1/s1 |
Clé InChI |
QUVAFEWWDUJASM-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CO)NO |
SMILES canonique |
C1=CC=C(C=C1)C(CO)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-(1-methylethenyl)-4-[(trifluoromethyl)thio]-](/img/structure/B8344956.png)

![Ethyl 3-(2-aminothiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8344982.png)






![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde](/img/structure/B8345030.png)
![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)


